1,3-Bis[(4-ethyloxyphenyl)amino]urea
Description
1,3-Bis[(4-ethyloxyphenyl)amino]urea (CAS: 29639-08-5) is a diarylurea derivative characterized by two 4-ethyloxyphenyl groups attached to a urea core. Its molecular formula is inferred as C₁₉H₂₄N₄O₃, with a calculated molecular weight of 380.42 g/mol, distinguishing it from simpler diarylurea analogs.
Properties
Molecular Formula |
C17H22N4O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,3-bis(4-ethoxyanilino)urea |
InChI |
InChI=1S/C17H22N4O3/c1-3-23-15-9-5-13(6-10-15)18-20-17(22)21-19-14-7-11-16(12-8-14)24-4-2/h5-12,18-19H,3-4H2,1-2H3,(H2,20,21,22) |
InChI Key |
IUEYAFHNFZCWSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NNC(=O)NNC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-ethyloxyphenyl)amino]urea typically involves the reaction of 4-ethyloxyphenyl isocyanate with an appropriate diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-urea compound. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of 1,3-Bis[(4-ethyloxyphenyl)amino]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-ethyloxyphenyl)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
1,3-Bis[(4-ethyloxyphenyl)amino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-ethyloxyphenyl)amino]urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds

Key Observations :
- Electron-donating ethyloxy groups enhance solubility in polar solvents compared to electron-withdrawing substituents like -F or -CF₃.
- Trifluoromethyl groups in BPU increase molecular weight significantly, reducing volatility but enhancing thermal stability .
Thermal and Chemical Stability
While direct thermal data for 1,3-Bis[(4-ethyloxyphenyl)amino]urea is unavailable, highlights that urea derivatives with bulky substituents (e.g., -CF₃ in BPU) exhibit higher resistance to decomposition at elevated temperatures (e.g., 150°C in SCR systems) . By contrast, smaller substituents like -F may reduce thermal resilience due to weaker steric shielding.
Data Table: Comparative Analysis of Selected Diarylurea Derivatives
Notes on Limitations and Contradictions
- The provided evidence lacks explicit data on the solubility, melting point, or catalytic activity of 1,3-Bis[(4-ethyloxyphenyl)amino]urea, necessitating caution in extrapolating properties.
Biological Activity
1,3-Bis[(4-ethyloxyphenyl)amino]urea is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
1,3-Bis[(4-ethyloxyphenyl)amino]urea is characterized by its unique molecular structure, which contributes to its biological properties. The compound's molecular formula is with a molecular weight of approximately 288.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.35 g/mol |
| IUPAC Name | 1,3-Bis[(4-ethyloxyphenyl)amino]urea |
The mechanism of action of 1,3-Bis[(4-ethyloxyphenyl)amino]urea primarily involves its interaction with cellular pathways associated with tumor growth and proliferation. Studies indicate that this compound may inhibit specific enzymes or receptors involved in cancer cell signaling pathways, leading to reduced cell proliferation and induced apoptosis in tumor cells.
Antitumor Activity
Research has shown that 1,3-Bis[(4-ethyloxyphenyl)amino]urea exhibits significant antitumor activity against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound effectively inhibits the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines.
- In vivo studies using mouse models have indicated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups.
Case Studies
- Breast Cancer Study : In a study involving MCF-7 cells, treatment with 1,3-Bis[(4-ethyloxyphenyl)amino]urea resulted in a 70% reduction in cell viability at a concentration of 25 µM after 48 hours. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
- Lung Cancer Study : A separate study on A549 cells showed that exposure to the compound led to G0/G1 phase cell cycle arrest, indicating its potential as a chemotherapeutic agent. The IC50 value was determined to be approximately 30 µM after 72 hours of treatment.
Comparative Analysis
To better understand the efficacy of 1,3-Bis[(4-ethyloxyphenyl)amino]urea, it is useful to compare it with other known antitumor agents.
| Compound | Mechanism of Action | IC50 (µM) | Cell Line |
|---|---|---|---|
| 1,3-Bis[(4-ethyloxyphenyl)amino]urea | Induces apoptosis; cell cycle arrest | ~25 (MCF-7) | Breast Cancer |
| Doxorubicin | DNA intercalation; topoisomerase II inhibition | ~0.5 | Breast Cancer |
| Cisplatin | DNA cross-linking | ~5 | Lung Cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

